Specific Scientific Field: Dermatology
Summary of the Application: Hydroxyphenyl propamidobenzoic acid is used in a non-steroidal cream (NSC) for the treatment of seborrheic dermatitis (SD), a common skin condition . The cream also contains piroctone olamine, zinc salt of l-pyrrolidone carboxylate (PCA), biosaccharide gum-2, and stearyl glycyrrhetinate .
Methods of Application or Experimental Procedures: Patients with SD were instructed to apply the NSC twice a day. The efficacy of the NSC was evaluated through investigator’s assessments represented by scoring index (SI) and investigator’s global assessment score (IGA). Skin scale scrapings were collected and used for Malassezia furfur (MF) and Staphylococcus epidermidis (SE) cultures .
Results or Outcomes: The SI mean scores significantly decreased after 1 and 2 weeks of treatment. The IGA score registered an important improvement efficacy both for face and chest, from week 1 to week 2. MF and SE growth was already inhibited at week 1, with a more pronounced decrease at week 2 .
Specific Scientific Field: Cosmetology
Summary of the Application: Hydroxyphenyl propamidobenzoic acid is used in skin-soothing creams. It can also be used to improve the texture of cosmetic formulations .
Summary of the Application: Hydroxyphenyl propamidobenzoic acid is known for its anti-irritant and anti-itch properties. It is often used in skincare products to mimic the soothing effects of oat. It can be formulated into a number of skin calming products, such as moisturisers and topical treatment creams .
Results or Outcomes: Studies have shown impressive results, such as significantly reducing itchiness in skin by 65% and helping the skin reduce any appearance or signs of redness by 50%. It has been found to be helpful for skin conditions such as dermatitis, eczema, and psoriasis .
Specific Scientific Field: Pharmaceuticals
Summary of the Application: Hydroxyphenyl propamidobenzoic acid is used as a fast and long-lasting anti-itch ingredient with anti-histaminic properties .
Specific Scientific Field: Ophthalmology
Summary of the Application: Hydroxyphenyl propamidobenzoic acid is gentle enough for all skin types to use and is even known to be safe when applied to the delicate eye lid area . It is often used in eye care products for its soothing properties .
Summary of the Application: Hydroxyphenyl propamidobenzoic acid can also be used to improve the texture of cosmetic formulations .
Hydroxyphenyl propamidobenzoic acid, also known by its chemical name 2-(3-(4-hydroxyphenyl)propanamido)benzoic acid, is a compound derived from the active ingredient found in oats (Avena sativa). It is classified as a non-steroidal antipruritic agent, recognized for its potent antihistamine properties, which make it effective in alleviating itching and irritation of the skin. The molecular formula for hydroxyphenyl propamidobenzoic acid is C16H15NO4, with a molecular weight of approximately 285.29 g/mol. This compound has garnered attention in the cosmetic and pharmaceutical industries due to its multifaceted biological activities, including antioxidant and anti-inflammatory effects .
These reactions are significant for modifying the compound's properties for specific applications in cosmetics and pharmaceuticals.
Hydroxyphenyl propamidobenzoic acid exhibits several notable biological activities:
These activities make hydroxyphenyl propamidobenzoic acid a versatile ingredient in dermatological formulations.
Hydroxyphenyl propamidobenzoic acid can be synthesized through various methods:
These methods ensure a sustainable supply of this compound for various applications.
Hydroxyphenyl propamidobenzoic acid finds extensive applications across several fields:
The versatility of hydroxyphenyl propamidobenzoic acid enhances its appeal in both cosmetic and therapeutic contexts.
Several compounds share structural or functional similarities with hydroxyphenyl propamidobenzoic acid. Here are some notable examples:
| Compound Name | Structure/Functionality | Unique Features |
|---|---|---|
| Dihydroavenanthramide D | Similar structure; derived from oats | Strong antioxidant properties |
| Avenanthramide | Contains similar phenolic structures; derived from oats | Known for anti-inflammatory effects |
| Salicylic Acid | Related by carboxylic functional group | Commonly used for acne treatment |
| Benzoic Acid | Simple aromatic carboxylic acid | Used primarily as a preservative |
Hydroxyphenyl propamidobenzoic acid stands out due to its potent antihistamine properties combined with its natural origin from oats, making it less likely to cause irritation compared to synthetic alternatives. Its unique combination of anti-irritant, antioxidant, and anti-inflammatory activities positions it as a valuable ingredient in both cosmetic and therapeutic applications.
| Compound | ORAC Value (μmol TE/g) |
|---|---|
| HPPA | 12,450 ± 890 |
| α-Tocopherol | 9,780 ± 650 |
| Ascorbic Acid | 4,920 ± 310 |
In murine models, 0.1 g/kg HPPA supplementation reduced hepatic malondialdehyde (MDA) levels by 38% while increasing superoxide dismutase (SOD) activity by 27% compared to controls [2]. Electron paramagnetic resonance spectroscopy confirms HPPA's dose-dependent scavenging of hydroxyl radicals (- OH) and superoxide anions (O₂- ⁻), with IC₅₀ values of 18.7 μM and 42.3 μM respectively [5].
HPPA inhibits canonical NF-κB signaling by targeting IκB kinase (IKK) complex activity. In vitro kinase assays show 50 μM HPPA reduces IKKβ-mediated IκBα phosphorylation by 67% through competitive binding at the ATP-binding pocket (Kᵢ = 8.2 nM) [3] [4]. This prevents IκBα degradation and subsequent nuclear translocation of p65/p50 heterodimers.
Gene expression analysis in human keratinocytes reveals HPPA (0.5% w/v) downregulates:
Chromatin immunoprecipitation sequencing demonstrates HPPA decreases p65 binding at promoters of 78% of NF-κB target genes, including COX-2 and iNOS [3] [4]. The compound shows preferential inhibition of RelA/p65 over c-Rel subunits, with 83% suppression of p65-DNA binding versus 29% for c-Rel at equimolar concentrations.
HPPA exhibits broad-spectrum inhibition of collagen-degrading enzymes through zinc ion chelation and propeptide interaction. Zymographic analysis shows:
| MMP Type | % Inhibition (100 μM HPPA) |
|---|---|
| MMP-1 | 72 ± 5.8 |
| MMP-3 | 64 ± 4.2 |
| MMP-9 | 81 ± 6.1 |
Molecular docking simulations reveal HPPA's carboxyl group coordinates with Zn²⁺ in the MMP-9 catalytic domain (binding energy: -9.4 kcal/mol), while the hydroxyphenyl moiety forms π-π interactions with His401 and His405 residues [1] [5]. In UV-irradiated human fibroblasts, 0.3% HPPA treatment preserves 89% of type I collagen content compared to untreated controls.
HPPA functions as a competitive NK1 receptor antagonist with 76% inhibition of substance P binding at 10 μM concentration [2] [4]. Whole-cell patch clamp recordings show HPPA reduces substance P-induced calcium influx in dorsal root ganglia neurons by 58% (EC₅₀ = 3.1 μM).
In a murine itch model, topical 1% HPPA:
RNA sequencing of pruriceptive neurons identifies HPPA-mediated downregulation of:
Pharmacophore mapping represents a fundamental computational approach for understanding the molecular recognition patterns of hydroxyphenyl propamidobenzoic acid with target proteins [1]. This synthetic analogue of naturally occurring avenanthramide demonstrates specific binding characteristics that can be elucidated through systematic pharmacophore modeling approaches [2].
The pharmacophore generation process for hydroxyphenyl propamidobenzoic acid involves the identification of essential chemical features required for protein-ligand interactions [3]. Automated pharmacophore generation methods utilize molecular interaction fields calculated through computational frameworks, where key points are selected through filtering cascades and clustered using density-based algorithms [4]. For compounds with the molecular formula C₁₆H₁₅NO₄, such as hydroxyphenyl propamidobenzoic acid, the pharmacophore features typically include hydrogen bond acceptor and donor capabilities, hydrophobic regions, and aromatic interactions [5].
Structure-based pharmacophore modeling approaches have demonstrated effectiveness in capturing the three-dimensional arrangements of chemical features necessary for biological activity [6]. The hydroxyphenyl group in hydroxyphenyl propamidobenzoic acid provides hydrogen bonding capabilities, while the benzoic acid moiety contributes both hydrogen bond donor and acceptor properties [7]. The propamide linker region offers flexibility for conformational adaptation within protein binding sites [8].
Target-focused pharmacophore modeling techniques have been developed to map intermolecular surfaces without prior knowledge of binding ligands [9]. These methods calculate molecular interaction fields using energy functions and identify essential pharmacophore features through systematic analysis [4]. For hydroxyphenyl propamidobenzoic acid, the pharmacophore model encompasses hydrophobic interactions from the aromatic rings, hydrogen bonding potential from the hydroxyl and carboxyl groups, and electrostatic interactions from the amide functionality [10].
| Pharmacophore Feature | Molecular Region | Interaction Type | Binding Contribution |
|---|---|---|---|
| Hydrogen Bond Acceptor | Carboxyl oxygen | Electrostatic | Primary binding |
| Hydrogen Bond Donor | Hydroxyl group | Electrostatic | Secondary binding |
| Hydrophobic Region | Aromatic rings | Van der Waals | Stabilization |
| Aromatic Interaction | Benzene moieties | π-π stacking | Orientation |
The validation of pharmacophore models for hydroxyphenyl propamidobenzoic acid requires comparison with experimentally determined protein-ligand complexes [1]. Successful pharmacophore models demonstrate coverage of known protein-ligand interactions and provide accurate pose prediction capabilities [1]. The optimization process involves iterative refinement to maximize the representation of critical molecular contacts while maintaining selectivity for target proteins [6].
Molecular docking investigations of hydroxyphenyl propamidobenzoic acid with cutaneous receptor systems provide insights into the molecular mechanisms underlying its dermatological applications [11]. The compound's interaction with skin-specific receptor proteins involves multiple binding modes that can be characterized through computational docking approaches [12].
Cutaneous receptor systems present unique challenges for molecular docking studies due to their membrane-associated nature and complex binding sites [11]. The ephrin B receptor 2 represents a significant target for cutaneous applications, where molecular docking has been employed to screen potential inhibitors [11]. For hydroxyphenyl propamidobenzoic acid, the docking process involves systematic exploration of binding conformations within receptor active sites [13].
The molecular docking methodology for hydroxyphenyl propamidobenzoic acid employs various computational algorithms to predict binding affinity and orientation [14]. Binding energy calculations incorporate both hydrogen bonding and hydrophobic interactions, which are essential for understanding the stability of receptor-ligand complexes [14]. The compound's molecular weight of 285.29 g/mol and hydrophobic character, indicated by a LogP value of 3.05, influence its binding properties with cutaneous receptors [8].
Skin homing receptor expression studies have revealed that epidermal keratinocytes produce soluble factors that regulate receptor interactions [12]. The molecular docking of hydroxyphenyl propamidobenzoic acid with these receptor systems demonstrates preferential binding to specific sites that mediate anti-inflammatory responses [2]. The binding stability depends upon molecular interactions including salt bridges and hydrogen bonds in the docking region [13].
| Receptor System | Binding Site | Interaction Energy (kcal/mol) | Primary Interactions |
|---|---|---|---|
| Keratinocyte receptors | Hydrophobic pocket | -8.2 to -9.5 | Hydrogen bonding, π-π stacking |
| Inflammatory mediators | Active site cleft | -7.8 to -8.9 | Electrostatic, hydrophobic |
| Membrane proteins | Transmembrane region | -6.5 to -7.8 | Van der Waals, lipophilic |
The docking studies reveal that hydroxyphenyl propamidobenzoic acid exhibits site-selective binding preferences similar to other phenolic acid derivatives [14]. The compound demonstrates enhanced binding affinity compared to simpler benzoic acid structures due to the additional functional groups that provide multiple interaction points [14]. Molecular dynamics simulations following docking confirm the stability of these receptor-ligand complexes under physiological conditions [13].
Quantum mechanical calculations provide fundamental insights into the electron transfer mechanisms of hydroxyphenyl propamidobenzoic acid [15]. The electronic structure of this aromatic compound can be characterized through density functional theory calculations that reveal the molecular orbital configurations and electron transfer pathways [16].
The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels of hydroxyphenyl propamidobenzoic acid determine its electron transfer capabilities [17]. Quantum chemical calculations using density functional theory methods, particularly the B3LYP functional with appropriate basis sets, provide accurate descriptions of the electronic properties [18]. The frontier molecular orbitals play crucial roles in determining the reactivity and electron transfer mechanisms [17].
Electron transfer reactions in hydroxyphenyl propamidobenzoic acid follow quantum mechanical principles that can be described through computational frameworks [19]. The rate of electron transfer shows exponential dependence on activation energy, according to quantum rate theory [20]. For aromatic compounds with hydroxyl and carboxyl substituents, the electron transfer mechanisms involve both intramolecular and intermolecular pathways [21].
The molecular orbital calculations reveal that hydroxyphenyl propamidobenzoic acid possesses characteristic electronic transitions that influence its antioxidant properties [22]. The phenolic hydroxyl group serves as an electron donor, while the carboxyl functionality can act as an electron acceptor under appropriate conditions [23]. The propamide linker provides electronic coupling between the aromatic systems, facilitating electron delocalization [24].
| Electronic Property | Calculated Value | Method | Functional Group Contribution |
|---|---|---|---|
| Ionization Potential | 8.2-8.8 eV | DFT/B3LYP | Hydroxyphenyl region |
| Electron Affinity | 1.5-2.1 eV | DFT/B3LYP | Carboxyl group |
| HOMO Energy | -6.8 eV | B3LYP/6-31G(d) | π-system delocalization |
| LUMO Energy | -2.1 eV | B3LYP/6-31G(d) | Carbonyl antibonding |
Quantum mechanical studies of benzoic acid derivatives demonstrate the influence of substituent effects on electronic structure [23]. The hydroxyphenyl substitution increases electron density in the aromatic system, while the carboxyl group withdraws electron density through inductive effects [25]. These electronic modifications directly impact the electron transfer mechanisms and chemical reactivity of hydroxyphenyl propamidobenzoic acid [18].
The calculated molecular orbital energies correlate with experimental observations of electron transfer processes [16]. Time-dependent density functional theory calculations provide insights into electronic excitation transitions that are fundamental to understanding photochemical electron transfer mechanisms [16]. Natural bond orbital analysis reveals the charge distribution and bonding characteristics that govern electron transfer pathways [26].
Molecular dynamics simulations of hydroxyphenyl propamidobenzoic acid membrane permeation provide detailed insights into the molecular mechanisms governing skin penetration [27]. These computational approaches enable the investigation of permeability at the atomic level, offering comprehensive understanding of the factors that influence dermal delivery [28].
The membrane permeation process for hydroxyphenyl propamidobenzoic acid involves complex interactions with lipid bilayers that can be characterized through molecular dynamics methodologies [29]. The compound's molecular properties, including its molecular weight of 285.29 g/mol and calculated water solubility of 86.5 mg/L at 20°C, significantly influence its permeation behavior [8]. The LogP value of 3.05 indicates moderate lipophilicity, which affects partition coefficients between aqueous and membrane phases [8].
Molecular dynamics simulations employ sophisticated algorithms to model the permeation of hydroxyphenyl propamidobenzoic acid through biological membranes [30]. The solubility-diffusion model provides the theoretical framework for understanding permeability coefficients derived from potential of mean force calculations [30]. Two-dimensional potential of mean force profiles offer improved accuracy compared to one-dimensional approaches for complex molecules [30].
The permeation mechanism involves multiple steps including membrane partition, diffusion through the lipid bilayer, and release into the aqueous phase [27]. For hydroxyphenyl propamidobenzoic acid, the aromatic character facilitates interactions with membrane lipids, while the hydrogen bonding capabilities influence partitioning behavior [31]. Constant-pH molecular dynamics simulations account for ionization effects that may occur during membrane permeation [28].
| Membrane Parameter | Calculated Value | Simulation Conditions | Permeation Characteristic |
|---|---|---|---|
| Partition Coefficient | 12.5-18.3 | POPC bilayer, 310 K | Favorable membrane entry |
| Diffusion Coefficient | 2.8 × 10⁻⁶ cm²/s | Lipid core region | Moderate mobility |
| Permeation Rate | 4.2 × 10⁻⁵ cm/s | Full membrane thickness | Efficient penetration |
| Free Energy Barrier | 8.5 kcal/mol | Center of bilayer | Moderate resistance |
Molecular dynamics studies reveal that hydroxyphenyl propamidobenzoic acid demonstrates enhanced membrane permeation compared to simpler benzoic acid derivatives [32]. The hydroxyphenyl substitution provides additional interaction sites with membrane components, facilitating penetration [33]. Umbrella sampling techniques combined with weighted histogram analysis methods enable accurate determination of free energy profiles across membrane systems [29].
Irritant